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Introduction

CP-810123 is a novel, potent, and selective a7 nicotinic acetylcholine receptor (nAChR)
agonist that was developed by Pfizer as a potential therapeutic agent for cognitive deficits
associated with neurological and psychiatric conditions such as schizophrenia and Alzheimer's
disease. Preclinical studies in rodent models have demonstrated that CP-810123 possesses
excellent brain penetration and high oral bioavailability, leading to significant receptor
occupancy and efficacy in cognitive and sensory gating models. These notes provide a detailed
overview of the administration routes, pharmacokinetic profiles, and efficacy protocols for CP-
810123 based on published preclinical data.

Pharmacokinetic Profile of CP-810123

Pharmacokinetic studies in rats have demonstrated that CP-810123 has favorable properties
for a central nervous system drug candidate, including high oral bioavailability and significant
brain penetration.

Table 1: Pharmacokinetic Parameters of CP-810123 in
Rats
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Data synthesized from O'Donnell et al., J. Med. Chem. 2010, 53, 3, 1222-1237.

Preclinical Efficacy Studies

CP-810123 has been evaluated in two key preclinical models relevant to schizophrenia:
auditory sensory gating and novel object recognition.

Table 2: In Vivo Efficacy of CP-810123 in Rodent Models

Administration Dose Range

Efficacy Model Animal Model Outcome
Route (mgl/kg)
Reversal of
Auditory Sensory Subcutaneous amphetamine-
, Rat 01-1 _ _
Gating (SC) induced gating
deficit
Reversal of sub-
Novel Object chronic PCP-
B Rat Oral (PO) 0.3-3 ) -
Recognition induced cognitive

deficit

Data synthesized from O'Donnell et al., J. Med. Chem. 2010, 53, 3, 1222-1237.

Experimental Protocols
Protocol 1: Rat Pharmacokinetics
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Objective: To determine the pharmacokinetic profile of CP-810123 following intravenous and
oral administration in rats.

Animal Model:

e Species: Rat (Sprague-Dawley)

e Sex: Male

» Weight: 250-300 g

Materials:

» CP-810123

» Vehicle for IV administration: Saline

e Vehicle for PO administration: 0.5% methylcellulose in water

e Dosing needles (for oral gavage)

e Catheters (for IV administration and blood collection)

» Blood collection tubes (containing anticoagulant)

o Centrifuge

e LC-MS/MS system for bioanalysis

Procedure:

e Animal Preparation:
o Acclimate rats to the housing facility for at least 3 days prior to the study.
o Fast animals overnight before dosing, with free access to water.

o For the IV group, surgically implant a catheter into the jugular vein for drug administration
and blood sampling.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1669569?utm_src=pdf-body
https://www.benchchem.com/product/b1669569?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Drug Administration:

o Intravenous (IV) Group: Administer CP-810123 as a single bolus injection via the jugular
vein catheter at a dose of 2 mg/kg. The drug should be dissolved in saline.

o Oral (PO) Group: Administer CP-810123 via oral gavage at a dose of 2 mg/kg. The drug
should be suspended in 0.5% methylcellulose in water.

Blood Sampling:

o Collect blood samples (approximately 0.25 mL) at the following time points:
= |V Group: 0.08, 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-dose.
» PO Group: 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-dose.

o Immediately place blood samples into tubes containing an anticoagulant and centrifuge to
separate plasma.

Brain Tissue Collection (for brain/plasma ratio):

o At a specified time point (e.g., 0.5 hours post-dose), euthanize a separate cohort of
animals.

o Perfuse the brain with saline to remove blood.
o Harvest the brain tissue and homogenize for analysis.
Sample Analysis:

o Analyze plasma and brain homogenate samples for CP-810123 concentration using a
validated LC-MS/MS method.

Data Analysis:

o Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma
concentration-time data using non-compartmental analysis.
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o Calculate oral bioavailability using the formula: (AUC_PO / AUC_1V) * (Dose_IV /
Dose PO) * 100.

o Calculate the brain/plasma ratio by dividing the concentration of CP-810123 in the brain
tissue by the concentration in the plasma at the same time point.

Protocol 2: Auditory Sensory Gating in Rats

Objective: To evaluate the ability of CP-810123 to reverse an amphetamine-induced deficit in
auditory sensory gating.

Animal Model:

e Species: Rat (Sprague-Dawley)
e Sex: Male

e Weight: 250-300 g

Materials:

CP-810123

d-Amphetamine

Vehicle: Saline

Sound-attenuating chamber

Auditory stimulus generator

EEG recording system with skull-implanted electrodes
Procedure:
o Surgical Implantation of Electrodes:

o Anesthetize rats and surgically implant recording electrodes over the hippocampus and a
reference electrode over the cerebellum.
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o Allow a recovery period of at least one week.

» Habituation:
o Habituate the animals to the testing chamber.
e Drug Administration:

o Administer CP-810123 (0.1, 0.3, or 1 mg/kg) or vehicle via subcutaneous (SC) injection 30
minutes before the test session.

o Administer d-amphetamine (0.25 mg/kg, SC) or vehicle 15 minutes before the test session
to induce a gating deficit.

o Auditory Gating Paradigm:
o Place the rat in the sound-attenuating chamber.
o Present pairs of auditory clicks (S1 and S2) with a 500 ms inter-stimulus interval.

o Record the evoked potentials (P50 wave) from the hippocampus in response to both
clicks.

e Data Analysis:

o Measure the amplitude of the P50 wave in response to the first click (S1) and the second
click (S2).

o Calculate the gating ratio as (S2 amplitude / S1 amplitude). A ratio closer to zero indicates
better sensory gating.

o Compare the gating ratios between the different treatment groups to determine if CP-
810123 can reverse the amphetamine-induced increase in the S2/S1 ratio.

Protocol 3: Novel Object Recognition in Rats

Objective: To assess the efficacy of CP-810123 in reversing a cognitive deficit induced by sub-
chronic phencyclidine (PCP) administration.
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Animal Model:

e Species: Rat (Lister Hooded)

e Sex: Male

Materials:

CP-810123

Phencyclidine (PCP)

Vehicle: Saline for PCP, 0.5% methylcellulose for CP-810123

Open field arena (e.g., 50 cm x 50 cm x 50 cm)

Two sets of identical objects (e.g., small plastic toys) that are novel to the animals.
Procedure:
e PCP-induced Cognitive Deficit:
o Administer PCP (2 mg/kg, twice daily) or saline for 7 days.
o Follow with a 7-day washout period.
» Habituation:

o On the day before training, allow each rat to explore the empty open field arena for 5
minutes.

e Training (Familiarization) Phase:

o Administer CP-810123 (0.3, 1, or 3 mg/kg) or vehicle orally 60 minutes before the training
session.

o Place two identical objects in the arena.

o Allow the rat to explore the objects for 3 minutes.
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e Testing Phase:

o

24 hours after the training phase, place the rat back in the arena.

[¢]

One of the familiar objects is replaced with a novel object.

[¢]

Allow the rat to explore the objects for 3 minutes.

[e]

Record the time spent exploring the familiar object and the novel object.
e Data Analysis:

o Calculate a discrimination index: (Time exploring novel object - Time exploring familiar
object) / (Total exploration time).

o A positive discrimination index indicates that the animal remembers the familiar object and
prefers to explore the novel one.

o Compare the discrimination indices between the PCP-treated group receiving vehicle and
the groups receiving CP-810123 to determine if the compound can restore cognitive
performance.
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Caption: Mechanism of action for CP-810123 as an a7 nAChR agonist.
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Experimental Workflow: Novel Object Recognition
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 To cite this document: BenchChem. [CP-810123 Administration in Preclinical Trials:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669569#cp-810123-administration-route-in-
preclinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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